molecular formula C13H11BrCl2N2O B14706322 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide CAS No. 13474-15-2

3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide

Cat. No.: B14706322
CAS No.: 13474-15-2
M. Wt: 362.0 g/mol
InChI Key: KDCOOBWMLCHZCP-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridinium core substituted with a carbamoyl group and a 2,6-dichlorophenylmethyl moiety. The bromide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:

    Formation of the Pyridinium Core: The starting material, 2,6-dichlorobenzyl chloride, is reacted with pyridine to form 1-(2,6-dichlorobenzyl)pyridinium chloride.

    Carbamoylation: The intermediate is then treated with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group at the 3-position of the pyridinium ring.

    Ion Exchange: Finally, the chloride ion is exchanged with a bromide ion using a bromide salt, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbamoyl group.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide or sodium acetate in aqueous or organic solvents.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced compounds with altered carbamoyl groups.

    Substitution: Substituted derivatives with different anions.

Scientific Research Applications

3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoyl-1-alkylpyridin-1-ium salts: Similar structure but with different alkyl groups.

    2,6-Dichlorobenzyl derivatives: Compounds with the same 2,6-dichlorobenzyl moiety but different functional groups.

Uniqueness

3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the pyridinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

13474-15-2

Molecular Formula

C13H11BrCl2N2O

Molecular Weight

362.0 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide

InChI

InChI=1S/C13H10Cl2N2O.BrH/c14-11-4-1-5-12(15)10(11)8-17-6-2-3-9(7-17)13(16)18;/h1-7H,8H2,(H-,16,18);1H

InChI Key

KDCOOBWMLCHZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C[N+]2=CC=CC(=C2)C(=O)N)Cl.[Br-]

Origin of Product

United States

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